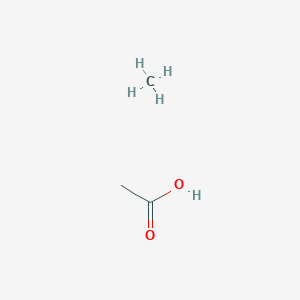
T20 (acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T20 (acetate) is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a derivative of acetic acid, where the acetate ion forms a salt or ester with a base. This compound is known for its versatility and is used in a wide range of chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of T20 (acetate) typically involves the reaction of acetic acid with a suitable base. One common method is the esterification of acetic acid with an alcohol in the presence of an acid catalyst. This reaction can be represented as:
CH3COOH+ROH→CH3COOR+H2O
where R represents an alkyl group.
Industrial Production Methods
In industrial settings, T20 (acetate) can be produced through various methods, including reactive distillation and enhanced extraction processes. These methods often involve the use of sophisticated equipment and optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
T20 (acetate) undergoes several types of chemical reactions, including:
Oxidation: T20 (acetate) can be oxidized to form acetic acid and other oxidation products.
Reduction: It can be reduced to form ethanol and other reduced compounds.
Substitution: T20 (acetate) can participate in nucleophilic substitution reactions, where the acetate group is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include acetic acid, ethanol, and various substituted acetates, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
T20 (acetate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: T20 (acetate) is used in the preparation of biological samples and as a buffer in biochemical assays.
Industry: T20 (acetate) is used in the production of polymers, coatings, and other industrial products .
Mecanismo De Acción
The mechanism of action of T20 (acetate) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a metabolic intermediate, participating in pathways such as the citric acid cycle. Its effects are mediated through its ability to donate acetate ions, which can be utilized in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to T20 (acetate) include ethyl acetate, butyl acetate, and other acetate esters. These compounds share similar chemical properties and reactivity due to the presence of the acetate group.
Uniqueness
What sets T20 (acetate) apart from other similar compounds is its specific structure and the unique properties it imparts to the reactions and processes it is involved in. For example, its reactivity and solubility can differ significantly from other acetate esters, making it particularly useful in certain applications .
Propiedades
Fórmula molecular |
C3H8O2 |
|---|---|
Peso molecular |
76.09 g/mol |
Nombre IUPAC |
acetic acid;methane |
InChI |
InChI=1S/C2H4O2.CH4/c1-2(3)4;/h1H3,(H,3,4);1H4 |
Clave InChI |
ZOFMEZKHZDNWFN-UHFFFAOYSA-N |
SMILES canónico |
C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-Methyl-4-pyridin-3-yl-3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene](/img/structure/B10799463.png)


![(4aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B10799494.png)
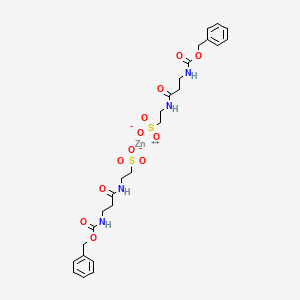
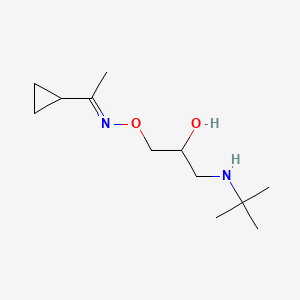
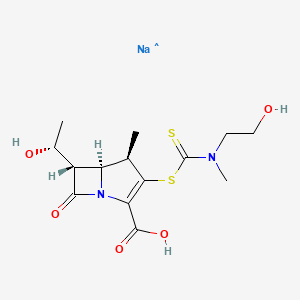
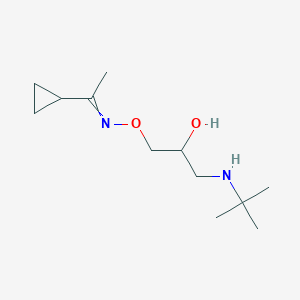
![(2R)-N'-[5-[(E)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B10799511.png)
![2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol](/img/structure/B10799512.png)
![(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8S,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10799516.png)
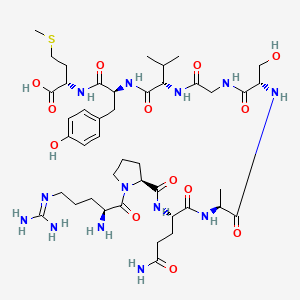
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10799538.png)
